An In-depth Technical Guide to tBuBrettPhos: Structure and Synthesis
An In-depth Technical Guide to tBuBrettPhos: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tBuBrettPhos ligand, a highly effective dialkylbiaryl phosphine ligand developed by the Buchwald group.[1] Renowned for its ability to promote cross-coupling reactions with high efficiency and improved reactivity, tBuBrettPhos has become an invaluable tool in academic and industrial settings, particularly in the synthesis of active pharmaceutical ingredients.[2] This document details its chemical structure, physical properties, and established synthesis protocols.
Ligand Structure and Properties
tBuBrettPhos, chemically known as 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, is a sterically demanding and electron-rich phosphine ligand.[1] Its bulky tert-butyl and triisopropyl groups create a specific steric environment around the metal center in its complexes, which is crucial for its high catalytic activity and selectivity.[3] The biphenyl backbone provides structural rigidity, influencing the ligand's conformational arrangement.[3]
Key Structural Features:
-
Biphenyl Backbone: Provides a rigid scaffold.
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Di-tert-butylphosphino Group: A bulky and electron-donating moiety that enhances catalytic activity.
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Triisopropylphenyl Group: Contributes significantly to the steric bulk of the ligand.
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Dimethoxy Groups: Electron-donating groups that influence the electronic properties of the ligand.
The physical and chemical properties of tBuBrettPhos are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | [4] |
| Synonyms | t-Bu BrettPhos, t-BuBrett-Phos, tertButylBrettPhos, 2-(Di-tert-butylphosphino)-2′,4′,6′- triisopropyl-3,6-dimethoxy-1,1′-biphenyl | |
| CAS Number | 1160861-53-9 | [1] |
| Molecular Formula | C₃₁H₄₉O₂P | [4] |
| Molecular Weight | 484.69 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 166-170 °C | |
| Solubility | Highly soluble in a wide range of common organic solvents | |
| Stability | Air- and moisture-stable, thermally stable |
Synthesis of tBuBrettPhos
The synthesis of tBuBrettPhos has been reported through various methods. A common and effective approach involves a Grignard reaction followed by phosphination. An alternative route utilizes a palladium-catalyzed cross-coupling strategy.
This protocol involves the formation of a Grignard reagent from a substituted bromobiphenyl, which is then reacted with a phosphine source.
Experimental Protocol:
Step 1: Preparation of 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl [2]
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To an oven-dried three-neck 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, glass stopper, and rubber septum, add magnesium turnings (2.8 g, 115 mmol).
-
Purge the flask with argon.
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Add THF (100 mL) and 2,4,6-triisopropylbromobenzene (24.3 mL, 95.9 mmol) via syringe.
-
Heat the reaction mixture to reflux and add 1,2-dibromoethane (40 μL) via syringe.
-
Stir the mixture at reflux for 1.5 hours and then cool to room temperature.
-
In a separate flask, prepare a solution of the appropriate benzyne precursor.
-
The benzyne, generated from 1,4-dimethoxy-2-fluorobenzene and n-BuLi, is trapped with the Grignard reagent.
-
The resulting intermediate is subsequently quenched with bromine to yield 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl.
Step 2: Large-scale preparation of tBuBrettPhos [2]
-
Charge an oven-dried flask equipped with a magnetic stir bar and reflux condenser with magnesium turnings (4.34 g, 179 mmol).
-
Purge the flask with argon.
-
Add THF (20 mL) and 1,2-dibromoethane (500 μL) via syringe.
-
Heat the solution at 80°C for 30 minutes.
-
Cool the solution to room temperature and add toluene (220 mL) and 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl (50 g, 119 mmol).
-
Heat the mixture at 80°C for 3 hours to form the Grignard intermediate.
-
The subsequent reaction with a di-tert-butylphosphine source yields tBuBrettPhos.
Below is a diagram illustrating the synthesis of tBuBrettPhos via the Grignard reaction pathway.
Caption: Synthesis of tBuBrettPhos via Grignard Reaction.
This method provides an alternative route that avoids the use of Grignard reagents and instead relies on palladium catalysis.
Experimental Protocol: [5]
-
Under an argon atmosphere, add the reaction solvent (e.g., 1L of toluene) to a dry reactor.
-
Add di-tert-butylphosphine (146 g, 1 mol), o-dibromobenzene (212 g, 0.9 mol), a palladium catalyst such as bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) (3.2 g, 0.005 mol), and sodium carbonate (530 g, 5 mol).
-
Heat the mixture to 80°C for 8 hours.
-
Cool the reaction solution to 20-30°C.
-
Directly add 2,4,6-triisopropylphenylboronic acid (273 g, 1.1 mol) to the system.
-
Heat the mixture to 100°C for 12 hours.
-
After cooling, quench the reaction with water.
-
Perform extraction, dry the organic layer, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain 2-(di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl. (Note: This example from the reference yields a related biphenyl phosphine. A similar strategy would be employed using the appropriately substituted boronic acid for tBuBrettPhos).
The general workflow for this synthetic approach is outlined below.
Caption: Palladium-Catalyzed Synthesis Workflow.
Applications in Catalysis
tBuBrettPhos is a versatile ligand for a wide range of palladium-catalyzed cross-coupling reactions. It is often used in the form of a pre-catalyst, such as tBuBrettPhos Pd G3, which is a third-generation Buchwald precatalyst.[3] These precatalysts are air-, moisture-, and thermally-stable, offering advantages such as lower catalyst loadings, shorter reaction times, and accurate control of the ligand-to-palladium ratio.
Commonly Employed Reactions:
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Buchwald-Hartwig amination[1]
-
Suzuki-Miyaura coupling[3]
-
Heck reaction[3]
-
Negishi coupling[3]
-
Stille coupling[3]
-
Sonogashira coupling[3]
-
Hiyama coupling[3]
-
C-O, C-F, C-CF₃, and C-S bond formation[3]
-
Conversion of aryl triflates to bromides and chlorides[1][4]
The development of tBuBrettPhos and its corresponding palladium precatalysts has significantly advanced the field of organic synthesis, enabling the efficient construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[3]
References
- 1. tBuBrettPhos | 1160861-53-9 [chemicalbook.com]
- 2. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy tBuBrettPhos Pd G3 | 1536473-72-9 [smolecule.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Method for synthesizing di-tert-butylphosphine biphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
